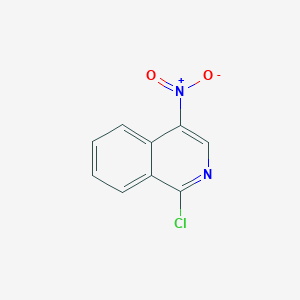

1-Chloro-4-nitroisoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-4-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPCRAAJZFDSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628266 | |

| Record name | 1-Chloro-4-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65092-53-7 | |

| Record name | 1-Chloro-4-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Chloro 4 Nitroisoquinoline

Direct Synthesis Approaches

The direct synthesis of 1-chloro-4-nitroisoquinoline can be approached from two main starting points: the nitration of a 1-chloroisoquinoline (B32320) precursor or the chlorination of a 4-nitroisoquinoline (B1589690) precursor. Each of these routes involves specific reaction conditions and considerations to achieve the desired product.

Nitration of 1-Chloroisoquinoline Precursors

A common and effective method for synthesizing this compound is through the electrophilic nitration of 1-chloroisoquinoline. This reaction typically involves treating 1-chloroisoquinoline with a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. numberanalytics.comjst.go.jp The sulfuric acid acts as a catalyst, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration process. numberanalytics.comnumberanalytics.com

The position of the incoming nitro group on the isoquinoline (B145761) ring is a critical aspect of the synthesis. Isoquinoline itself undergoes electrophilic substitution, such as nitration, preferentially at the 5- and 8-positions. shahucollegelatur.org.inscribd.com However, the presence of substituents on the ring can significantly direct the position of further substitution. numberanalytics.com In the case of 1-chloroisoquinoline, the chlorine atom is a deactivating substituent, meaning it reduces the rate of nitration compared to unsubstituted isoquinoline. numberanalytics.com Despite being deactivating, the chloro group directs the incoming electrophile. Research has shown that the nitration of 1-chloroisoquinoline can yield 1-chloro-5-nitroisoquinoline (B1581046). jst.go.jp This indicates a preference for substitution on the benzo-ring portion of the isoquinoline system. The formation of this compound via this method is not the major product under standard nitrating conditions, highlighting the importance of regiochemical control.

The conditions under which the nitration reaction is carried out have a profound impact on the yield and selectivity of the product. numberanalytics.com Key factors include temperature, reaction time, and the concentration of the nitrating agents. numberanalytics.comnumberanalytics.com

For instance, the nitration of 1-chloroisoquinoline to yield 1-chloro-5-nitroisoquinoline is typically performed by adding nitric acid dropwise to a solution of 1-chloroisoquinoline in sulfuric acid at a low temperature, such as 0°C, followed by stirring at room temperature for several hours. jst.go.jp Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts and decomposition. numberanalytics.com The precise control of these parameters is essential for maximizing the yield of the desired nitro-substituted isoquinoline.

Table 1: Reaction Conditions for the Nitration of 1-Chloroisoquinoline

| Reactant | Reagents | Temperature | Time | Product | Yield | Reference |

| 1-Chloroisoquinoline | Nitric acid, Sulfuric acid | 0°C to room temp. | 3 h | 1-Chloro-5-nitroisoquinoline | 99% | jst.go.jp |

Regioselectivity of Nitration Reactions in Isoquinoline Systems

Chlorination of 4-Nitroisoquinoline Precursors

An alternative pathway to this compound involves the introduction of a chlorine atom onto a 4-nitroisoquinoline starting material. This can be achieved through nucleophilic substitution or potentially through electrophilic chlorination methods.

Nucleophilic aromatic substitution (SNAr) is a viable method for introducing a halogen at an activated position on an aromatic ring. In the context of 4-nitroisoquinoline, the nitro group at the 4-position activates the 1-position for nucleophilic attack. While direct chlorination via SNAr on 4-nitroisoquinoline to produce this compound is not extensively documented in the provided results, related halogen exchange reactions provide insight into the feasibility of this approach.

For example, the Finkelstein reaction, which involves the exchange of one halogen for another, is a classic SN2 reaction. wikipedia.org While typically applied to alkyl halides, aromatic versions of this reaction exist, often requiring a catalyst. wikipedia.orgfrontiersin.org The conversion of chloro-substituted heterocyclic arenes, such as pyridines and quinolines, to their iodo-derivatives can be achieved with high regioselectivity using sodium iodide in an acid-mediated nucleophilic halogen exchange. researchgate.net Specifically, 1-chloroisoquinoline can be converted to 1-iodoisoquinoline (B10073) with a 90% yield. researchgate.net Furthermore, 1-chloro-5-nitroisoquinoline has been successfully converted to 1-iodo-5-nitroisoquinoline, demonstrating that halogen exchange is possible on a nitro-substituted isoquinoline system. researchgate.net These examples suggest that a nucleophilic substitution strategy could potentially be adapted for the chlorination of a suitable 4-nitroisoquinoline derivative where a leaving group other than a halogen is present at the 1-position.

Electrophilic chlorination of aromatic systems is a common synthetic transformation. However, for an electron-deficient system like 4-nitroisoquinoline, this reaction is challenging. The nitro group is strongly deactivating, making the aromatic ring less susceptible to electrophilic attack. There is limited specific information available regarding the direct electrophilic chlorination of 4-nitroisoquinoline to yield this compound. An attempted preparation of 3-chloro-4-nitroisoquinoline was reported as unsuccessful, highlighting the difficulties associated with the halogenation of nitroisoquinolines. doi.org Generally, electrophilic halogenation of pyridines and related heterocycles requires harsh conditions and may result in low yields. ntnu.no

Nucleophilic Halogen Exchange Strategies

Multistep Synthetic Sequences Involving this compound as an Intermediate

The strategic placement of the chloro and nitro groups on the isoquinoline core makes this compound a valuable building block in organic synthesis. The chloro atom at the C1 position is susceptible to nucleophilic substitution, while the nitro group at C4 acts as a powerful electron-withdrawing group, influencing the reactivity of the entire ring system.

Formation from Nitroquinoline Derivatives

The synthesis of this compound is strategically accomplished through the chlorination of a nitro-substituted isoquinolinone precursor. A common and effective method involves the treatment of 4-nitroisoquinolin-1(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). google.com This reaction converts the carbonyl group of the lactam into a chloro group, yielding the target compound. This approach is often preferred over the direct nitration of 1-chloroisoquinoline, as nitration tends to produce a mixture of isomers, with 1-chloro-5-nitroisoquinoline often being the major product. jst.go.jp The use of a pre-existing nitro-isoquinoline derivative ensures high regioselectivity for the desired 4-nitro isomer. google.com

Utilization in Fused Heterocyclic Ring Systems Synthesis

This compound serves as a key electrophilic component in annulation reactions to build fused heterocyclic systems. The activated C1 position readily reacts with binucleophiles, leading to the formation of additional rings fused to the isoquinoline scaffold.

The synthesis of imidazo[1,2-a]isoquinoline derivatives can be achieved starting from this compound. In a reaction with aminoacetals, the amino group of the acetal (B89532) displaces the C1-chloro substituent. Subsequent acid-catalyzed hydrolysis of the acetal unmasks an aldehyde, which then undergoes intramolecular cyclization and aromatization to form the fused imidazole (B134444) ring. clockss.org This sequence provides a direct route to nitro-substituted imidazo[1,2-a]isoquinolines. clockss.org

The strategy of using this compound as an electrophile can be extended to synthesize larger fused rings by selecting appropriate diamine nucleophiles. clockss.org Reaction with a 1,3-diamine, such as 1,3-diaminopropane, leads to the formation of a fused six-membered pyrimidine (B1678525) ring. Similarly, employing a 1,4-diamine, like 1,4-diaminobutane, results in the construction of a seven-membered 1,3-diazepine ring fused to the isoquinoline core. clockss.org In these syntheses, both amino groups of the diamine participate in displacing the C1-chloride and forming the new heterocyclic ring.

| Reactant | Resulting Fused Ring System | General Structure |

|---|---|---|

| Aminoacetaldehyde dimethyl acetal | Imidazole | Nitro-imidazo[1,2-a]isoquinoline |

| 1,3-Diaminopropane | Pyrimidine | Nitro-pyrimido[1,2-a]isoquinoline |

| 1,4-Diaminobutane | 1,3-Diazepine | Nitro-diazepino[1,2-a]isoquinoline |

Preparation of Fused Imidazoles

Advanced Synthetic Techniques

Modern catalytic methods have significantly broadened the synthetic utility of halo-nitro-aromatic compounds like this compound, enabling transformations that are difficult to achieve through classical methods.

Metal-Catalyzed Transformations for Isoquinoline Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound. The Buchwald-Hartwig amination, in particular, allows for the formation of a carbon-nitrogen bond by coupling the C1-chloro position with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as palladium(II) acetate, in combination with a bulky phosphine (B1218219) ligand like 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), and a base like potassium carbonate. jst.go.jpnrochemistry.com This methodology provides efficient access to a diverse library of 1-amino-4-nitroisoquinoline derivatives, which are valuable intermediates for further synthetic elaboration. jst.go.jpresearchgate.net

| Reactants | Catalyst System | Product Type |

|---|---|---|

| This compound, Aromatic/Aliphatic Amine | Pd(OAc)₂, BINAP, K₂CO₃ | 1-(Substituted-amino)-4-nitroisoquinoline |

Vicarious Nucleophilic Substitution (VNS) Reactions involving Nitroisoquinolines

Vicarious Nucleophilic Substitution (VNS) is a key method for the functionalization of nitroaromatic compounds, including nitroisoquinolines. acs.orgorganic-chemistry.org This reaction allows for the substitution of a hydrogen atom by a nucleophile, typically in a position ortho or para to the nitro group. organic-chemistry.orgresearchgate.net The VNS reaction is a powerful tool for introducing various substituents onto the isoquinoline core.

The regioselectivity of VNS reactions in nitroisoquinolines is highly dependent on the position of the nitro group and the nature of the nucleophile. For instance, 4-nitroisoquinoline undergoes amination at the 1-position when subjected to VNS reactions. researchgate.netrsc.orgrsc.org This specific regioselectivity highlights the directing effect of the nitro group in the isoquinoline system. In the case of 5-nitroisoquinoline (B18046), VNS reactions can lead to ortho methylation, yielding 6-methyl-5-nitroisoquinoline. acs.orgnih.gov The reaction conditions can be optimized to achieve high regioselectivity. acs.org Generally, 4-substituted nitroarenes yield a single product via VNS ortho to the nitro group, while 2- and 3-substituted nitroarenes often result in a mixture of ortho and para isomers. organic-chemistry.org

The mechanism of the VNS reaction involves the initial addition of a carbanion, which contains a leaving group at the carbanionic center, to the electron-deficient nitroaromatic ring. organic-chemistry.orgstudfile.net This addition forms a σ-adduct intermediate. organic-chemistry.orgstudfile.net Subsequently, the intermediate undergoes a β-elimination of HX (where X is the leaving group), facilitated by a base, to form a nitrobenzylic carbanion. studfile.net This carbanion is then protonated during the work-up to yield the final substituted product. studfile.net The reaction typically requires more than two equivalents of a strong base to ensure both the initial deprotonation of the nucleophile and the subsequent elimination step proceed efficiently. organic-chemistry.org The formation of highly colored nitrobenzylic carbanions can be a diagnostic feature of the reaction's progress. organic-chemistry.org

Regioselectivity of VNS in Nitroisoquinolines

Microwave-Assisted Synthesis of Isoquinoline Scaffolds

Microwave-assisted synthesis has emerged as a rapid and efficient method for the construction of isoquinoline scaffolds. acs.orgresearchgate.net This technique offers several advantages over conventional heating methods, including shorter reaction times, cleaner reactions, and often higher yields. oatext.com For example, a palladium-catalyzed, microwave-assisted one-pot reaction has been developed for the synthesis of various substituted isoquinolines from ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate. acs.orgresearchgate.net Microwave irradiation has also been successfully employed in the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines. nih.gov Furthermore, the synthesis of various α,β-unsaturated compounds has been achieved under microwave conditions, demonstrating the versatility of this technology in organic synthesis. oatext.com

Photocatalytic Approaches in Isoquinoline Synthesis

Photocatalysis has become a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions. beilstein-journals.org In the context of isoquinoline synthesis, photocatalytic strategies have been developed to access dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic NHPI esters. nih.gov This method involves a [4 + 2] skeleton-editing strategy. nih.gov Photocatalysis can proceed through various mechanisms, including photoinduced electron transfer (PET) and energy transfer (EnT), leading to the formation of open-shell and electronically excited species, respectively. beilstein-journals.org These reactive intermediates can then participate in a variety of chemical transformations to construct complex molecular architectures. beilstein-journals.org The use of organic dyes as photoredox catalysts has expanded the possibilities for generating reactive intermediates. beilstein-journals.org

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.

Identification of Key Disconnection Points

For this compound, a key disconnection point is the C-Cl bond at the 1-position. This suggests that a potential precursor could be a 4-nitroisoquinolin-1-one derivative. The conversion of a carbonyl group in a heterocyclic ring to a chloride is a common transformation, often achieved using reagents like phosphorus oxychloride (POCl₃). chemicalbook.com Another disconnection involves the nitro group at the 4-position, which could be introduced via nitration of an appropriate isoquinoline precursor. However, direct nitration of isoquinoline itself typically yields 5-nitroisoquinoline and 8-nitroisoquinoline. Therefore, a more strategic approach would be to introduce the chloro and nitro functionalities in a controlled manner.

A plausible retrosynthetic pathway could start from 4-methyl-2H-isoquinolin-1-one. chemicalbook.com This starting material can be converted to 1-chloro-4-methylisoquinoline (B1593203) by refluxing with POCl₃. chemicalbook.com Subsequent nitration of 1-chloro-4-methylisoquinoline could potentially yield this compound, although the conditions would need to be carefully controlled to achieve the desired regioselectivity. Alternatively, the synthesis of 5-amino-1-chloroisoquinoline (B1348394) has been achieved by the reduction of 1-chloro-5-nitroisoquinoline using stannous chloride dihydrate. This suggests that a nitro group can be a precursor to an amino group, and that chloro-nitro-substituted isoquinolines are viable synthetic intermediates.

Feasible Precursors and Commercial Availability of Starting Materials

The synthesis of this compound relies on the strategic functionalization of the isoquinoline core. The selection of an appropriate synthetic pathway is largely dictated by the availability and reactivity of suitable starting materials. Research into the synthesis of related nitroisoquinoline derivatives suggests two primary feasible precursors for obtaining the target compound: 1-chloroisoquinoline and 4-nitroisoquinoline. The commercial availability of these precursors is a critical factor for their application in laboratory-scale synthesis and potential industrial production.

A common and logical synthetic approach involves the electrophilic nitration of 1-chloroisoquinoline. In this pathway, the chloro-substituted isoquinoline is treated with a nitrating agent. The chlorine atom at the C1 position influences the regioselectivity of the nitration reaction.

Alternatively, a different synthetic strategy involves the chlorination of 4-nitroisoquinoline. This precursor already contains the required nitro group at the C4 position. The subsequent reaction would introduce a chlorine atom at the C1 position, a transformation that can be achieved using various chlorinating agents.

The accessibility of these key precursors from commercial chemical suppliers is well-documented, making these synthetic routes viable. chemicalbook.commanchesterorganics.comchemimpex.comavantorsciences.comnih.govlookchem.comnetascientific.combldpharm.com Many of these starting materials are available from established suppliers in various purities and quantities. chemimpex.comavantorsciences.comlookchem.com

Table 1: Feasible Precursors for the Synthesis of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Synthetic Role |

| 1-Chloroisoquinoline | C₉H₆ClN | 163.60 | 19493-44-8 | Starting material for electrophilic nitration. chemimpex.com |

| 4-Nitroisoquinoline | C₉H₆N₂O₂ | 174.16 | 36073-93-5 | Starting material for subsequent chlorination. nih.gov |

Table 2: Commercial Availability of Starting Materials

| Precursor | Supplier Examples | Purity | Notes |

| 1-Chloroisoquinoline | Sigma-Aldrich | 95% | Available in various quantities. |

| TCI (Avantor) avantorsciences.com | ≥98.0% (GC) | Sold as a powder/crystal. | |

| Manchester Organics manchesterorganics.com | 97% | Available in stock. | |

| Chem-Impex chemimpex.com | ≥ 98% (GC) | Serves as a key intermediate in synthetic organic chemistry. chemimpex.com | |

| 4-Nitroisoquinoline | AstaTech Inc. (via Neta Scientific) netascientific.com | 98% | Available in gram quantities. |

| BLD Pharm bldpharm.com | - | Available for online ordering. | |

| Qingdao Beluga Import and Export lookchem.com | 99% | Available for bulk orders. |

Reactivity and Mechanistic Investigations of 1 Chloro 4 Nitroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 1-Chloro-4-nitroisoquinoline. The reaction proceeds via an addition-elimination mechanism. In this process, a nucleophile attacks the electron-deficient carbon atom bonded to the leaving group (chloride), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the ring is temporarily disrupted in this intermediate step. youtube.com Aromaticity is subsequently restored upon the expulsion of the chloride leaving group.

The presence of the strongly electron-withdrawing nitro group at the C-4 position, which is para to the C-1 chloro substituent, is crucial for this reactivity. The nitro group activates the C-1 position toward nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy for the reaction. masterorganicchemistry.com This activation makes the displacement of the chloride atom a facile process under various conditions.

The chlorine atom at the C-1 position is an excellent leaving group in SNAr reactions due to the electronic activation provided by the 4-nitro group. This allows for its displacement by a wide range of nucleophiles.

The reaction of this compound with various primary and secondary amines is a common method to synthesize 1-amino-substituted 4-nitroisoquinolines. These reactions can be performed by heating the reactants, sometimes in the presence of a base or a catalyst. For instance, analogous reactions on 1-chloro-5-nitroisoquinoline (B1581046) with different aromatic and heteroaromatic amines proceed in the presence of a palladium catalyst and a base to yield the corresponding N-substituted aminoisoquinolines. jst.go.jp In other cases, direct amination can occur simply by heating with an amine solution. For example, 4-nitroisoquinoline (B1589690) undergoes amination at the 1-position when reacted with 4-amino-1,2,4-triazole. researchgate.net These reactions underscore the high reactivity of the activated C-1 position towards nitrogen nucleophiles.

| Nucleophile | Solvent | Conditions | Product Type |

|---|---|---|---|

| Primary Aliphatic Amine (e.g., Butylamine) | Ethanol or DMF | Heat (reflux) | 1-(Alkylamino)-4-nitroisoquinoline |

| Secondary Aliphatic Amine (e.g., Diethylamine) | DMSO | Heat (80-120°C) | 1-(Dialkylamino)-4-nitroisoquinoline |

| Aromatic Amine (e.g., Aniline) | Toluene or Dioxane | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., K₂CO₃), Heat | 1-(Arylamino)-4-nitroisoquinoline |

| Ammonia (B1221849) | Ethanol | Reflux | 1-Amino-4-nitroisoquinoline |

Oxygen-based nucleophiles, such as alkoxides and aryloxides, readily displace the chloride atom from the 1-position to form ethers. The reaction with sodium methoxide (B1231860), for example, yields 1-methoxy-4-nitroisoquinoline. This type of substitution is demonstrated in related heterocyclic systems; for instance, 2-chlorothiazolo[5,4-c]isoquinoline reacts with sodium methoxide to produce the corresponding 2-methoxy derivative. cdnsciencepub.com Similarly, reactions with phenoxides produce 1-aryloxy-4-nitroisoquinolines. These substitutions follow the same SNAr mechanism, where the alkoxide or aryloxide ion acts as the nucleophile.

| Nucleophile | Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Methoxide (NaOMe) | Methanol | Room Temperature to Reflux | 1-Methoxy-4-nitroisoquinoline |

| Sodium Ethoxide (NaOEt) | Ethanol | Room Temperature to Reflux | 1-Ethoxy-4-nitroisoquinoline |

| Sodium Phenoxide (NaOPh) | DMF or DMSO | Heat (e.g., 100°C) | 1-Phenoxy-4-nitroisoquinoline |

The chloride at C-1 can be exchanged for other halogens, most notably iodine, through a Finkelstein-type reaction. frontiersin.org This is typically achieved by treating this compound with an iodide salt, such as sodium iodide (NaI), in a suitable solvent. Research on the closely related compound 1-chloro-5-nitroisoquinoline shows that it can be converted to 1-iodo-5-nitroisoquinoline in 80% yield using NaI. researchgate.netrsc.org A similar high-yield conversion is expected for the 4-nitro isomer. The reaction is often facilitated by acid catalysis. researchgate.net This method provides a route to 1-iodo-4-nitroisoquinoline, which can be a valuable intermediate for further cross-coupling reactions. Exchange for fluorine can also be accomplished using reagents like potassium fluoride (B91410) in a polar aprotic solvent at high temperatures, a process known as the Halex reaction. wikipedia.org

| Reagent | Solvent | Conditions | Product | Yield (Analogous Rxn) |

|---|---|---|---|---|

| Sodium Iodide (NaI) | Acetic Acid / Hydroiodic Acid | Heat | 1-Iodo-4-nitroisoquinoline | 80% researchgate.netrsc.org |

| Potassium Fluoride (KF) | DMSO or Sulfolane | High Temperature (150-250°C) | 1-Fluoro-4-nitroisoquinoline | N/A |

While the C-1 position is reactive toward nucleophiles, the nitro group at C-4 is susceptible to reduction.

The nitro group of this compound can be selectively reduced to a primary amine, yielding 1-chloro-4-aminoisoquinoline. A significant challenge in this transformation is to reduce the nitro group without simultaneously causing reductive cleavage of the carbon-chlorine bond (hydrodehalogenation).

Various methods have been developed for the selective reduction of nitroarenes in the presence of halogens. Catalytic hydrogenation is a common approach, where the choice of catalyst and reaction conditions is critical. Catalysts such as platinum, palladium on carbon (Pd/C), and ruthenium complexes have been used. google.comrsc.org For example, the hydrogenation of 1-chloro-4-nitrobenzene (B41953) to 4-chloroaniline (B138754) has been studied extensively, with specialized catalysts like nitrogen-doped carbons and modified palladium systems showing high selectivity. ua.esrsc.orgmdpi.comccspublishing.org.cn Chemical reducing agents also provide a valuable alternative. Reagents like zinc or iron powder in acidic media, or stannous chloride (SnCl₂), are effective for reducing aromatic nitro groups while leaving aryl halides intact. clockss.org

| Method | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ethanol or Ethyl Acetate | 1-5 MPa H₂ pressure, Room Temp to 60°C | 1-Chloro-4-aminoisoquinoline |

| Catalytic Hydrogenation | H₂, Ruthenium complex | Aqueous medium | Elevated temperature and pressure | 1-Chloro-4-aminoisoquinoline rsc.org |

| Chemical Reduction | SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | 1-Chloro-4-aminoisoquinoline |

| Chemical Reduction | Fe powder, NH₄Cl | Ethanol/Water | Reflux | 1-Chloro-4-aminoisoquinoline |

| Chemical Reduction | Zn powder, HCl | Aqueous Acid | Heat | 1-Chloro-4-aminoisoquinoline clockss.org |

Reactions Involving the Nitro Group

Nitro/Nitroso Conversion

The conversion of a nitro group to a nitroso group is a significant transformation in the chemistry of nitroaromatic compounds. In the context of the vicarious nucleophilic substitution (VNS) of hydrogen in nitroquinolines, the transformation of the nitro group to a nitroso group has been observed. grafiati.com For instance, the reaction of 9-(8-nitroquinolin-7-yl)-9H-carbazole can lead to the formation of (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one, illustrating a nitro/nitroso conversion. grafiati.com This type of conversion is a key step in certain VNS reactions, highlighting the reactivity of the nitro group beyond its typical role as an electron-withdrawing group. grafiati.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The reactivity and regioselectivity of these reactions are heavily influenced by the substituents already present on the aromatic ring.

Influence of Existing Substituents on Regioselectivity

The substituents on the isoquinoline (B145761) ring dictate the position of further electrophilic attack. The chloro and nitro groups are both deactivating groups, meaning they slow down the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). alchempharmtech.commasterorganicchemistry.com

Nitro Group (-NO2): The nitro group is a strong deactivating group and a meta-director. Its powerful electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. masterorganicchemistry.com

Chloro Group (-Cl): The chloro group is also deactivating but is an ortho-, para-director. While it withdraws electron density through induction, it can donate electron density through resonance via its lone pairs. masterorganicchemistry.com

In this compound, the positions for electrophilic attack are influenced by both substituents. The strong deactivating nature of the nitro group at position 4 and the chloro group at position 1 makes the entire molecule less reactive towards electrophiles. The directing effects of these groups would determine the least deactivated positions for any potential, albeit difficult, electrophilic substitution.

Radical Reactions

The involvement of this compound in radical reactions opens up alternative synthetic pathways that are not governed by traditional polar reaction mechanisms.

Generation and Reactivity of Radical Intermediates

While specific studies on the radical reactions of this compound are not extensively detailed in the provided results, general principles of radical chemistry can be applied. The cleavage of a nitro group can sometimes lead to the formation of radical intermediates. researchgate.net For example, the cleavage of a nitro group has been shown to generate an intermediate monoradical in a related quinolinium system. researchgate.net

The presence of the chloro and nitro groups can influence the stability and subsequent reactions of any radical intermediates formed on the isoquinoline core. Radical reactions often proceed via chain mechanisms involving initiation, propagation, and termination steps. libretexts.org The specific reaction conditions, such as the presence of radical initiators (e.g., AIBN) or mediators (e.g., Bu3SnH), would be crucial in determining the outcome of such reactions. libretexts.org

Cyclization Reactions

Cyclization reactions involving derivatives of this compound can lead to the formation of complex, fused-ring systems, which are of significant interest in medicinal and materials chemistry.

Intramolecular Cyclizations to Form Fused Ring Systems

While direct examples involving this compound are not provided, the isoquinoline scaffold is a common substrate for various cyclization reactions. For instance, intramolecular cyclizations can be facilitated by palladium-catalyzed reactions or other transition-metal-catalyzed processes that involve C-H activation. researchgate.netacs.org

A hypothetical intramolecular cyclization could involve a side chain attached to the isoquinoline ring that reacts with either the C-Cl bond or another position on the ring. The success of such a cyclization would depend on the nature of the side chain, the catalyst used, and the reaction conditions. The electronic properties imparted by the chloro and nitro groups would play a crucial role in influencing the feasibility and regioselectivity of the cyclization.

Computational and Theoretical Mechanistic Studies

Computational chemistry provides powerful tools for investigating the reactivity and reaction mechanisms of organic molecules. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) Theory, are invaluable for understanding its behavior in chemical reactions, especially nucleophilic aromatic substitution (SNAr). These methods offer insights into the electronic structure, reaction pathways, and the factors governing reactivity and regioselectivity.

Density Functional Theory (DFT) has become a standard method in computational chemistry for elucidating complex reaction mechanisms. eurjchem.com It provides a robust framework for calculating the electronic structure of molecules and modeling potential energy surfaces of reactions, offering a balance between accuracy and computational cost. mdpi.com For this compound, DFT is instrumental in analyzing its susceptibility to nucleophilic aromatic substitution (SNAr), which is the characteristic reaction of this class of compounds.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies combining experimental data with computational analyses suggest that many SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step. nih.gov DFT calculations are crucial for distinguishing between these pathways.

By using DFT methods, researchers can:

Model the Reactants, Intermediates, and Products: The geometries of the starting material (this compound), the incoming nucleophile, the potential Meisenheimer intermediate, the transition states, and the final product can be optimized. rsc.org

Identify Transition States: A key aspect of mechanistic elucidation is the location of transition states (the highest energy point along the reaction path). DFT calculations, coupled with frequency analysis, can confirm the presence of a transition state (characterized by a single imaginary frequency). mdpi.com For a stepwise reaction, two transition states corresponding to the formation and collapse of the Meisenheimer complex would be identified, whereas a concerted reaction would show only one. mdpi.com

The presence of the electron-withdrawing nitro group at the C4 position significantly activates the isoquinoline ring towards nucleophilic attack, making the SNAr reaction at the C1 position (bearing the chloro leaving group) highly favorable. DFT calculations can quantify this electronic effect by analyzing charge distributions and electrostatic potentials.

A hypothetical DFT study on the reaction of this compound with a nucleophile, such as methoxide (CH₃O⁻), would involve calculating the energies of the stationary points on the potential energy surface.

Interactive Table: Hypothetical DFT-Calculated Energies for the SNAr Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + CH₃O⁻ | 0.0 |

| TS1 | Transition state for Meisenheimer complex formation | +12.5 |

| Intermediate | Meisenheimer Complex | -5.8 |

| TS2 | Transition state for chloride departure | +15.2 |

| Products | 1-Methoxy-4-nitroisoquinoline + Cl⁻ | -25.0 |

Note: The values in this table are illustrative and represent a plausible profile for a stepwise SNAr mechanism.

These computational results can be used to construct a detailed reaction energy profile, providing a visual representation of the mechanism and helping to rationalize experimentally observed outcomes.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org This theory is particularly effective in explaining the reactivity and regioselectivity of reactions like the nucleophilic aromatic substitution on this compound. taylorandfrancis.comnumberanalytics.com

The core principles of FMO theory state that:

The HOMO of a nucleophile (electron donor) interacts with the LUMO of an electrophile (electron acceptor). malayajournal.org

The smaller the energy gap (ΔE) between the HOMO of the nucleophile and the LUMO of the electrophile, the more favorable the interaction and the faster the reaction. malayajournal.org

The regioselectivity of the reaction is determined by the distribution of the LUMO on the electrophile. The nucleophile will preferentially attack the atom with the largest coefficient (lobe) in the LUMO. researchgate.net

In the case of this compound, the molecule acts as the electrophile. The presence of the strongly electron-withdrawing nitro group at C4, along with the electronegative nitrogen atom in the ring, significantly lowers the energy of the LUMO. This makes the molecule a potent electrophile, readily attacked by nucleophiles.

FMO analysis can predict the most likely site of nucleophilic attack. Calculations would show that the LUMO of this compound is primarily localized on the pyrimidine (B1678525) part of the ring system, with large orbital coefficients at the C1 and C3 positions. The attack occurs at C1 because it bears a suitable leaving group (the chloride ion). Quantum-chemical calculations for other nitroisoquinolines have confirmed that the regioselectivity of amination is controlled by the FMO interactions of the reagents. researchgate.net

The energy of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are key indicators of a molecule's kinetic stability and reactivity. malayajournal.org A smaller gap implies higher reactivity.

Interactive Table: Hypothetical FMO Data for Reactivity Analysis

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| Isoquinoline | -6.5 | -0.8 | 5.7 | Low |

| 1-Chloroisoquinoline (B32320) | -6.8 | -1.2 | 5.6 | Moderate |

| This compound | -7.5 | -3.0 | 4.5 | High |

Note: These energy values are hypothetical and for illustrative purposes to show the expected trend in reactivity.

As the table illustrates, the addition of the chloro and, more significantly, the nitro group progressively lowers the LUMO energy and reduces the HOMO-LUMO gap, thereby increasing the electrophilicity and reactivity of the compound towards nucleophiles. FMO theory thus provides a clear and powerful rationale for the high reactivity of this compound in SNAr reactions. taylorandfrancis.comnumberanalytics.com

Derivatization and Functionalization of 1 Chloro 4 Nitroisoquinoline

Synthesis of Substituted Isoquinoline (B145761) Derivatives

The inherent reactivity of 1-Chloro-4-nitroisoquinoline makes it an excellent starting material for introducing a variety of functional groups, leading to the synthesis of novel substituted isoquinolines.

Introduction of Alkyl and Aryl Groups

The chlorine atom at the C1 position of this compound is susceptible to displacement by carbon nucleophiles, enabling the formation of new carbon-carbon bonds. This is a cornerstone for introducing alkyl and aryl moieties to the isoquinoline core.

Research Findings:

Palladium-catalyzed cross-coupling reactions are highly effective for this purpose. The Suzuki-Miyaura coupling, which utilizes boronic acids, is a widely employed method for forming C-C bonds in aromatic systems. fishersci.esmdpi.com While direct studies on this compound are not extensively detailed in all contexts, the coupling of 1-chloro-4-nitrobenzene (B41953) with phenylboronic acid proceeds with good catalytic activity, suggesting a similar reactivity profile for the isoquinoline analogue. mdpi.com

Another powerful method is the Grignard reaction. The reaction of 1-chloroisoquinolines with alkyl or aryl magnesium halides, often catalyzed by nickel or palladium, provides a direct route to 1-substituted isoquinolines. gelest.com The strong nucleophilicity of the Grignard reagent allows for efficient substitution of the C1 chlorine. A patent has noted the synthesis of isoquinoline derivatives starting from this compound by reacting it with a desired nucleophile in a basic medium, which is consistent with the principles of these coupling reactions.

These transformations are pivotal for creating libraries of compounds with diverse substitutions at the C1 position, allowing for the fine-tuning of molecular properties.

| Reaction Type | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid, Pd Catalyst, Base | 1-Aryl/Alkyl-4-nitroisoquinoline |

| Grignard Reaction | Aryl/Alkyl Magnesium Halide (R-MgX) | 1-Aryl/Alkyl-4-nitroisoquinoline |

Formation of Aminoisoquinolinylureas

The synthesis of aminoisoquinolinylureas from this compound is a multi-step process that leverages the reactivity of both the chloro and nitro substituents. These urea (B33335) derivatives are of interest in medicinal chemistry.

Research Findings:

A plausible synthetic pathway can be extrapolated from methodologies applied to similar isomers, such as 1-chloro-5-nitroisoquinoline (B1581046). koreascience.kr The synthesis proceeds through several key steps:

Amination at C1: The initial step involves the nucleophilic aromatic substitution of the C1 chlorine with an amine. This can be achieved using ammonia (B1221849) to introduce a primary amino group (-NH2) or a primary/secondary amine to yield a substituted amino group.

Reduction of the Nitro Group: The nitro group at the C4 position is then reduced to a primary amine (-NH2). This transformation is commonly accomplished using reducing agents like tin(II) chloride (SnCl2) or through catalytic hydrogenation (H2, Pd/C).

Urea Formation: The final step is the reaction of the newly formed C4 amino group with an appropriate isocyanate (R-N=C=O). This reaction forms the characteristic urea linkage (-NH-C(O)-NH-R).

This sequential functionalization strategy allows for the creation of a diverse set of aminoisoquinolinylureas by varying the amine used in the first step and the isocyanate in the final step.

| Step | Transformation | Typical Reagents | Intermediate/Product |

| 1 | C1-Amination | NH3 or R-NH2 | 1-Amino-4-nitroisoquinoline |

| 2 | C4-Nitro Reduction | SnCl2, HCl or H2, Pd/C | 1,4-Diaminoisoquinoline |

| 3 | Urea Formation | R'-NCO | 1-Amino-4-(ureido)isoquinoline |

Synthesis of Pyrazolo[3,4-g]isoquinolines

Fusing a pyrazole (B372694) ring onto the isoquinoline core leads to the formation of pyrazolo[3,4-g]isoquinolines, a class of compounds investigated for their biological activities. nih.gov The synthesis from this compound involves a cyclization reaction, typically with hydrazine (B178648) or its derivatives. nih.govresearchgate.net

Research Findings:

The general strategy involves the reaction of a substituted nitroisoquinoline with hydrazine. nih.govnih.gov In the context of this compound, the reaction likely proceeds via a two-step sequence within a single pot:

Nucleophilic Substitution: Hydrazine (H2N-NH2) or a substituted hydrazine first acts as a nucleophile, displacing the chlorine atom at the C1 position to form a 1-hydrazinyl-4-nitroisoquinoline (B14480357) intermediate.

Reductive Cyclization: The hydrazinyl group then participates in a cyclization reaction involving the adjacent nitro group. This step typically involves the reduction of the nitro group and subsequent condensation to form the pyrazole ring, fused to the 'g' face of the isoquinoline system.

This reaction provides a direct route to this tricyclic heterocyclic system. The use of substituted hydrazines allows for the introduction of substituents on the pyrazole ring.

| Reactant | Reagent | Key Steps | Product |

| This compound | Hydrazine (H2N-NH2) | 1. Nucleophilic substitution of Cl2. Reductive cyclization with NO2 group | Pyrazolo[3,4-g]isoquinoline |

| This compound | Methylhydrazine (CH3NHNH2) | 1. Nucleophilic substitution of Cl2. Reductive cyclization with NO2 group | N-Methyl-pyrazolo[3,4-g]isoquinoline |

Conversion to Other Heterocyclic Systems

Beyond simple derivatization, the this compound scaffold can be transformed into entirely different heterocyclic frameworks, showcasing its utility in complex synthetic challenges.

Transformation into Quinolines and Related Compounds

The ring transformation of an isoquinoline into a quinoline (B57606) is a complex rearrangement. Such conversions often require specific functionalities and reaction conditions to facilitate the necessary bond cleavage and reformation. Based on available research, a direct, well-established method for converting this compound into a quinoline core is not prominently documented. While syntheses of quinolines from various precursors are abundant, the specific ring rearrangement from this particular isoquinoline derivative appears to be a less common synthetic route. clockss.orgshahucollegelatur.org.in

Synthesis of Thiazolo[5,4-c]isoquinolines

The synthesis of the thiazolo[5,4-c]isoquinoline ring system represents the fusion of a thiazole (B1198619) ring to the 'c' face of the isoquinoline structure.

Research Findings:

Research into the synthesis of this heterocyclic system has revealed specific challenges. An initial synthetic plan aimed to use 3-chloro-4-nitroisoquinoline as a key intermediate, which bears structural similarity to the title compound. However, the preparation of this intermediate proved to be unsuccessful. doi.orgcdnsciencepub.com

The successful and documented synthesis of thiazolo[5,4-c]isoquinoline began with a different precursor, 4-aminoisoquinoline (B122460). doi.orgcdnsciencepub.com This established pathway involves the following key steps:

Thiocyanation: The 4-aminoisoquinoline is treated with a thiocyanating agent to introduce a thiocyano (-SCN) group at the C3 position, yielding 4-amino-3-thiocyanoisoquinoline.

Cyclization: This intermediate is then cyclized, typically under acidic conditions, to form 2-aminothiazolo[5,4-c]isoquinoline.

Deamination/Functionalization: The 2-amino group can then be removed or converted to other functionalities. For example, a Sandmeyer-type reaction can replace the amino group with a chlorine atom, which can then be reduced to afford the parent thiazolo[5,4-c]isoquinoline. cdnsciencepub.com

To utilize this compound for this synthesis, a multi-step conversion to the required 4-aminoisoquinoline starting material would be necessary. This indirect route would involve the reduction of the nitro group to an amine and the dehalogenation of the C1 position.

| Step (Documented Route) | Starting Material | Key Transformation | Product | Reference |

| 1 | 4-Aminoisoquinoline | Thiocyanation at C3 | 4-Amino-3-thiocyanoisoquinoline | cdnsciencepub.com |

| 2 | 4-Amino-3-thiocyanoisoquinoline | Acid-catalyzed cyclization | 2-Aminothiazolo[5,4-c]isoquinoline | cdnsciencepub.com |

| 3 | 2-Aminothiazolo[5,4-c]isoquinoline | Sandmeyer reaction (e.g., NaNO2, CuCl) | 2-Chlorothiazolo[5,4-c]isoquinoline | cdnsciencepub.com |

| 4 | 2-Chlorothiazolo[5,4-c]isoquinoline | Reduction (e.g., HI, red P) | Thiazolo[5,4-c]isoquinoline | cdnsciencepub.com |

Structure-Reactivity Relationship Studies of Derivatives

The inherent reactivity of this compound is primarily dictated by the electrophilic nature of the C1 position, which is activated by the electron-withdrawing nitro group at C4. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing the chlorine atom to be displaced by a variety of nucleophiles. iscnagpur.ac.in The resulting derivatives can then be further functionalized, and their reactivity is intrinsically linked to the nature of the newly introduced substituent at the C1 position.

Studies on related nitroquinoline systems demonstrate that the nitro group can be reduced to an amino group, which in turn can be converted into a wide range of other functionalities. For instance, the reduction of the nitro group in derivatives of this compound would yield 1-substituted-4-aminoisoquinolines. The reactivity of this amino group would then be characteristic of aromatic amines, allowing for diazotization followed by Sandmeyer-type reactions or coupling reactions to form azo compounds.

The following table outlines potential derivatization reactions starting from this compound and the expected reactivity of the resulting products.

| Starting Material | Reagent(s) | Product | Expected Reactivity of Product |

| This compound | R-NH2 (Amine) | 1-(Alkyl/Aryl)amino-4-nitroisoquinoline | The nitro group can be reduced to an amine, which can then undergo diazotization or acylation. |

| This compound | R-OH (Alcohol)/NaH | 1-Alkoxy-4-nitroisoquinoline | The nitro group is susceptible to reduction. The alkoxy group is generally stable but can be cleaved under harsh acidic conditions. |

| This compound | R-SH (Thiol)/Base | 1-(Alkyl/Aryl)thio-4-nitroisoquinoline | The nitro group can be reduced. The thioether can be oxidized to a sulfoxide (B87167) or sulfone, which would further influence the electronic properties of the isoquinoline ring. |

| This compound | H2, Pd/C | 1-Chloro-4-aminoisoquinoline | The amino group can be diazotized and replaced with various substituents (e.g., -OH, -CN, -X). The chloro group remains susceptible to nucleophilic substitution, although its reactivity is modulated by the electron-donating amino group. |

Vicarious nucleophilic substitution (VNS) is another reaction pathway observed in nitroaromatic compounds, including nitroquinolines. researchgate.netscispace.comgrafiati.com This type of reaction could potentially be applied to derivatives of this compound, allowing for the introduction of substituents at positions activated by the nitro group. The nature of the substituent at C1 would influence the regioselectivity and efficiency of such VNS reactions.

Advanced Spectroscopic Analysis in 1 Chloro 4 Nitroisoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

While comprehensive, peer-reviewed spectral assignments for 1-Chloro-4-nitroisoquinoline are not widely published, chemical shifts can be reliably predicted based on the analysis of structurally similar compounds and the known electronic effects of the substituents. The isoquinoline (B145761) core is an aromatic system, and its proton and carbon signals are influenced by the electron-withdrawing nature of both the chloro and nitro groups.

¹H NMR Analysis: The five aromatic protons on the benzo-fused ring of this compound are expected to appear in the downfield region of the spectrum, typically between 7.5 and 9.0 ppm. The proton at the C3 position is anticipated to be the most deshielded due to its proximity to the nitrogen atom and the electron-withdrawing nitro group at C4. The remaining protons on the benzene (B151609) ring (H5, H6, H7, H8) would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling.

¹³C NMR Analysis: The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative chlorine (C1) and nitro group (C4) would be significantly influenced. The C1 signal is expected to be found around 150-155 ppm, while the C4 signal would be shifted downfield due to the strong deshielding effect of the nitro group. Carbonyl carbons in related heterocycles appear in a broad range from 150-180 ppm. pdx.edu The remaining carbon signals of the isoquinoline ring would appear in the typical aromatic region of 120-150 ppm. arxiv.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on additive rules and comparison with related structures like 5-nitroisoquinoline (B18046) researchgate.net and various chloro-substituted quinolines. rsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |

| C1 | - | ~152 | Attached to electronegative Cl and N. |

| C3 | ~8.8 - 9.2 | ~145 | Adjacent to N and C-NO₂; highly deshielded. |

| C4 | - | ~148 | Attached to strongly electron-withdrawing NO₂ group. |

| C4a | - | ~128 | Bridgehead carbon, influenced by nitro group. |

| C5 | ~8.0 - 8.3 | ~125 | Influenced by ring current and anisotropy. |

| C6 | ~7.7 - 7.9 | ~130 | Typical aromatic region. |

| C7 | ~7.8 - 8.0 | ~127 | Typical aromatic region. |

| C8 | ~8.2 - 8.5 | ~135 | Peri-interaction with nitrogen lone pair can cause deshielding. |

| C8a | - | ~138 | Bridgehead carbon adjacent to N. |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.com For this compound, COSY would reveal the connectivity of the protons on the benzene ring portion (H5, H6, H7, H8), helping to distinguish their specific positions by tracing the coupling network. scribd.com For instance, a cross-peak between the signals at ~8.0 ppm and ~7.7 ppm would indicate that H5 and H6 are adjacent.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. arxiv.org It allows for the direct assignment of a carbon's chemical shift once its attached proton is identified. For example, the proton signal at ~9.0 ppm (predicted for H3) would show a cross-peak to the carbon signal at ~145 ppm (predicted for C3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. scribd.com This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. Key HMBC correlations would include the proton at C3 showing a correlation to the quaternary carbons C1, C4, and C8a, and protons H5 and H8 showing correlations to the bridgehead carbons C4a and C8a, respectively. These correlations would definitively confirm the substitution pattern of the chloro and nitro groups.

¹H and ¹³C NMR Chemical Shift Assignments and Analysis

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is determined by the collective motions of its atoms. The 45 vibrational modes (3N-6, where N=16 atoms) can be categorized as stretching (changes in bond length) or bending (changes in bond angle). researchgate.net

NO₂ Group Vibrations: The nitro group has characteristic symmetric and asymmetric stretching modes, which are typically strong in the IR spectrum. It also exhibits bending (scissoring), rocking, and wagging modes at lower frequencies.

C-Cl Vibrations: The C-Cl stretching vibration appears as a strong band in the fingerprint region of the IR spectrum. orgchemboulder.com Its exact position can be influenced by the electronic environment of the aromatic ring.

Isoquinoline Ring Vibrations: The isoquinoline skeleton gives rise to numerous complex vibrations, including C-H stretching, C=C and C=N ring stretching, and in-plane and out-of-plane C-H bending modes. The aromatic C-H stretching vibrations occur at wavenumbers above 3000 cm⁻¹, while the ring stretching modes produce a pattern of bands in the 1400-1650 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring influences the pattern of the out-of-plane C-H bending bands in the 700-900 cm⁻¹ region. vscht.cz

The identification of functional groups is a primary application of IR spectroscopy. The spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features.

Characteristic IR and Raman Bands for this compound

Ranges are based on standard correlation tables and data from related nitroaromatic and chloroaromatic compounds. researchgate.netorgchemboulder.comlibretexts.orgvscht.czpressbooks.pub

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 | Medium-Weak |

| NO₂ Asymmetric Stretch | 1520 - 1560 | 1520 - 1560 | Strong (IR) |

| NO₂ Symmetric Stretch | 1340 - 1370 | 1340 - 1370 | Strong (IR) |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | 1400 - 1650 | Medium-Strong (multiple bands) |

| C-H In-plane Bend | 1000 - 1300 | 1000 - 1300 | Medium |

| C-H Out-of-plane Bend | 700 - 900 | 700 - 900 | Strong (IR) |

| C-NO₂ Bend | ~850 | ~850 | Medium |

| C-Cl Stretch | 600 - 800 | 600 - 800 | Strong (IR), Medium (Raman) |

Vibrational Mode Analysis

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS measures molecular masses with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₅ClN₂O₂), the exact monoisotopic mass is calculated to be 208.00395 Da. uni.lu HRMS analysis would seek to find an ion corresponding to this mass (e.g., the [M+H]⁺ ion at m/z 209.01123) to confirm the molecular formula. uni.lu

Mass Spectrometry (MS) Fragmentation: In a typical electron ionization (EI) mass spectrometer, the high-energy ionization process causes the molecular ion ([M]⁺˙) to break apart into smaller, characteristic fragment ions. The fragmentation pattern is a molecular fingerprint that helps in structural elucidation. libretexts.org

For this compound, the molecular ion peak would be observed at m/z 208 and 210 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes). docbrown.info Key fragmentation pathways would likely include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a fragment ion at m/z 162 ([M-46]⁺).

Loss of Cl: Cleavage of the C-Cl bond would result in an ion at m/z 173 ([M-35]⁺).

Loss of NO: A rearrangement followed by the loss of a nitric oxide radical would produce a fragment at m/z 178 ([M-30]⁺).

Loss of CO: Subsequent fragmentation of the isoquinoline ring system often involves the loss of carbon monoxide, leading to further daughter ions.

The relative abundance of these fragments provides insight into the stability of the ions and the parent molecule's structure. msu.edu

Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula of this compound is C9H5ClN2O2. uni.lu High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which is crucial for confirming its elemental composition. researchgate.net

The presence of a chlorine atom is distinctly identified by the isotopic pattern in the mass spectrum. Due to the natural abundance of chlorine isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio, the molecular ion peak appears as a pair of peaks (M+ and M+2) separated by two mass-to-charge (m/z) units, with a corresponding intensity ratio of roughly 3:1. chemguide.co.ukdocbrown.info This characteristic pattern extends to any fragments that retain the chlorine atom. chemguide.co.uk

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), helps in understanding the structural arrangement of the molecule. researchgate.net The fragmentation of this compound would likely involve the loss of the nitro group (NO2) and the chlorine atom, as well as cleavage of the isoquinoline ring system.

Table 1: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | m/z |

| [M+H]+ | 209.01123 |

| [M+Na]+ | 230.99317 |

| [M-H]- | 206.99667 |

| [M+NH4]+ | 226.03777 |

| [M+K]+ | 246.96711 |

| [M]+ | 208.00340 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of this compound in complex mixtures. This method combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. researchgate.net

In research, LC-MS can be employed to monitor the progress of reactions involving this compound, identifying starting materials, intermediates, and final products. For instance, in a study involving 1-chloro-4-nitrobenzene (B41953), a related compound, LC-MS was used to analyze the reaction mixture, with the starting material being observed at a specific retention time and its characteristic isotopic pattern confirming its identity. dur.ac.uk This highlights the utility of LC-MS in both qualitative and quantitative analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light corresponds to the excitation of valence electrons to higher energy orbitals. shu.ac.uk The chromophores in this molecule, namely the nitro group and the aromatic isoquinoline ring system, are responsible for its characteristic absorption spectrum. shu.ac.uk

The electronic spectrum of aromatic compounds like isoquinoline typically shows multiple absorption bands arising from π → π* transitions. up.ac.za The presence of substituents like the chloro and nitro groups can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). up.ac.za Specifically, electron-withdrawing groups can influence the energy of these transitions. In related nitroaromatic compounds, π→π* and n→π* transitions are commonly observed. msu.edu The solvent environment can also affect the position of these absorption bands. shu.ac.uk

Fluorescence Spectroscopy for Mechanistic Investigations

Fluorescence spectroscopy is a valuable tool for probing the excited-state properties of molecules and can be used to investigate reaction mechanisms. While this compound itself may not be strongly fluorescent, studies on related isoquinoline compounds demonstrate that their fluorescence properties can be modulated, for example, by protonation. nih.gov The protonation of isoquinoline has been shown to increase its fluorescence intensity significantly. nih.gov

In broader mechanistic studies, time-resolved fluorescence spectroscopy can be employed to understand the dynamics of processes such as electron transfer. For instance, it has been used to clarify the role of solvents in enabling selective arene oxidation in the presence of amines during photoredox catalysis. nih.gov Such techniques could potentially be applied to investigate the excited-state reactivity of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mit.edu This technique relies on the diffraction of X-rays by the ordered array of molecules in a crystal. libretexts.org

For this compound, a single-crystal X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. This information is crucial for understanding the molecule's conformation and how it packs in a crystalline lattice. While a specific crystal structure for this compound was not found in the provided search results, studies on similar molecules like (trans)-4-chloro-4'-nitrostilbene have utilized this technique to reveal detailed structural features, including disorder. researchgate.net

Integration of Spectroscopic Data with Theoretical Calculations

To gain a deeper understanding of the spectroscopic properties of this compound, experimental data is often complemented by theoretical calculations, primarily using Density Functional Theory (DFT). researchgate.net DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental results from techniques like IR, Raman, and UV-Vis spectroscopy. researchgate.net

For example, theoretical calculations can help in assigning vibrational modes observed in IR and Raman spectra. In the context of UV-Vis spectroscopy, time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum. researchgate.net This integrated approach allows for a more robust interpretation of the experimental data and provides insights into the electronic structure and properties of the molecule.

Theoretical and Computational Chemistry Studies of 1 Chloro 4 Nitroisoquinoline

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in elucidating the electronic structure and properties of molecules. rsc.org These methods are widely used for their balance of accuracy and computational cost in studying organic compounds. researchgate.net

The initial step in most computational studies is geometry optimization. This process uses DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. researchgate.netresearchgate.net The optimization yields crucial structural parameters. For 1-Chloro-4-nitroisoquinoline, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its structure.

Electronic structure analysis, performed on the optimized geometry, reveals the distribution of electron density and the nature of the chemical bonds within the molecule. saarj.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: This table illustrates the type of data obtained from geometry optimization. Specific values for this compound require a dedicated computational study.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length (Å) | C-Cl | Calculated Value |

| C-N (nitro) | Calculated Value | |

| N-O (nitro) | Calculated Value | |

| C-C (ring) | Calculated Value | |

| C-N (ring) | Calculated Value | |

| **Bond Angle (°) ** | C-C-Cl | Calculated Value |

| C-C-N (nitro) | Calculated Value | |

| O-N-O (nitro) | Calculated Value |

| Dihedral Angle (°) | C-C-C-N | Calculated Value |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and kinetic stability. physchemres.orgiqce.jp The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. wuxiapptec.com

A large energy gap implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. ajchem-a.com Time-dependent DFT (TD-DFT) is often employed to calculate these electronic properties. researchgate.netresearchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netajchem-a.com

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies Note: These parameters are calculated from the energies of the frontier molecular orbitals.

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. wuxiapptec.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. ajchem-a.com |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. ajchem-a.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. science.gov It helps in predicting the sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to represent the electrostatic potential:

Red: Regions of most negative potential, rich in electrons, and susceptible to electrophilic attack.

Blue: Regions of most positive potential, poor in electrons, and susceptible to nucleophilic attack.

Green: Regions of neutral or zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro group and the nitrogen atom of the isoquinoline (B145761) ring, indicating these are sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms and potentially near the carbon attached to the electron-withdrawing chloro and nitro groups, marking them as sites for nucleophilic attack.

Table 3: Illustrative NBO Analysis for this compound Note: This table shows a hypothetical NBO analysis, indicating the type of charge-transfer interactions that stabilize the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O (nitro) | π*(C-C) | Calculated Value | Lone Pair -> Antibonding π |

| LP(1) N (ring) | σ*(C-C) | Calculated Value | Lone Pair -> Antibonding σ |

| π(C=C) | π*(C=N) | Calculated Value | π -> Antibonding π |

Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a method used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, both within and between molecules. scielo.org.mxresearchgate.neteurjchem.com The analysis generates 3D isosurfaces where the color indicates the nature of the interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, attractive van der Waals interactions.

Red: Strong, repulsive interactions (e.g., steric clashes).

This technique is particularly useful for understanding the forces that govern crystal packing and the formation of supramolecular assemblies. scielo.org.mx For this compound, NCI/RDG analysis could reveal intramolecular interactions between the nitro group and adjacent parts of the molecule, as well as the intermolecular forces that dictate its solid-state structure.

Natural Bond Orbital (NBO) Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical motion of atoms and molecules over time, providing insights into the dynamic behavior of a system. plos.orgnih.gov A typical MD simulation involves placing the molecule of interest in a simulated environment (e.g., a box of water molecules), minimizing the system's energy, and then simulating its evolution by solving Newton's equations of motion. plos.orgnih.gov

While no specific MD simulation studies on this compound are prominently available, this technique could be applied to explore several aspects of its behavior. For instance, MD simulations could be used to:

Study the conformational flexibility of the molecule in different solvents.

Analyze the solvation shell and the specific interactions between this compound and solvent molecules.

Investigate its potential to bind to biological macromolecules, such as enzymes or DNA, by simulating the protein-ligand or DNA-ligand complex and calculating binding free energies. rsc.org

These simulations offer a bridge between the static picture provided by quantum chemical calculations and the dynamic reality of molecular behavior in a condensed phase.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For nitroaromatic compounds like this compound, these models are instrumental in predicting activities such as mutagenicity, cytotoxicity, and anti-inflammatory potential, as well as properties like skin permeation, without the need for extensive experimental testing. innovareacademics.inambeed.comresearchgate.net

The development of a QSAR/QSPR model involves calculating a set of numerical values, known as molecular descriptors, that characterize the compound's structure. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric, or topological. innovareacademics.inresearchgate.net Statistical methods are then employed to build a mathematical relationship between these descriptors and the observed activity or property. For instance, QSAR studies on various isoquinoline derivatives have successfully modeled their inhibitory activity against enzymes like aldo-keto reductase 1C3 (AKR1C3), which is relevant in prostate cancer research. japsonline.com Similarly, QSTR (Quantitative Structure-Toxicity Relationship) models for nitroaromatic compounds often use descriptors like the lowest unoccupied molecular orbital (LUMO) energy and molecular electrostatic potential (MESP) to predict mutagenicity. innovareacademics.in

A QSPR model has been implemented to predict the skin permeation of 4-chloro-3-nitroquinoline, an isomer of the title compound, indicating the utility of this approach for predicting bioavailability. ambeed.com The descriptors used in these models provide insights into the mechanisms of action. For example, electronic properties such as HOMO and LUMO energies indicate the reactivity of the molecule, which is often linked to its biological effects. innovareacademics.in

Below is a table of common descriptors used in QSAR/QSPR studies for compounds analogous to this compound.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the molecule's ability to donate electrons; associated with reactivity. innovareacademics.in |

| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the molecule's ability to accept electrons; crucial for predicting mutagenicity in nitroarenes. innovareacademics.in |

| Electronic | Dipole Moment | Measures the polarity of the molecule, influencing solubility and binding interactions. researchgate.net |

| Topological | Topological Polar Surface Area (TPSA) | Calculates the surface area of polar atoms; predicts drug transport properties. |

| Physicochemical | C log P | Represents the lipophilicity of a compound, which influences its biological response and membrane permeability. nih.gov |

| Steric | Molecular Volume (CVolume) | The volume of the molecule, which can affect how it fits into a receptor site. researchgate.net |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful methods for predicting the spectroscopic characteristics of molecules like this compound, offering valuable data for structural confirmation and analysis. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used to calculate parameters for NMR, IR, and UV-Visible spectroscopy. researchgate.neteurjchem.com

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a DFT functional like B3LYP. researchgate.net These calculations provide theoretical spectra that can be compared with experimental data to aid in the assignment of complex signals. For related quinoline (B57606) and isoquinoline derivatives, theoretical calculations have been shown to be in good agreement with experimental findings. researchgate.netgazi.edu.tr